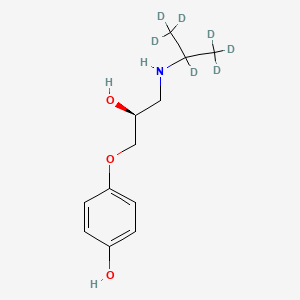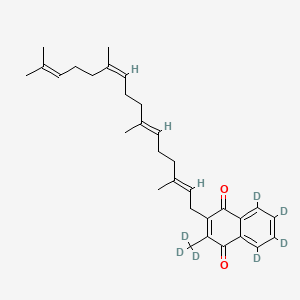
RORgammat agonist 3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “ROR” refers to ethers, which are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. The general formula for ethers is R-O-R’, where R and R’ can be the same or different alkyl or aryl groups. Ethers are known for their relatively low reactivity and are commonly used as solvents in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
Ethers can be synthesized through several methods, including:
Williamson Ether Synthesis: This method involves the reaction of an alkoxide ion with a primary alkyl halide. The reaction is typically carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions. [ R-O^- + R’-X \rightarrow R-O-R’ + X^- ]
Acid-Catalyzed Dehydration of Alcohols: This method involves the dehydration of alcohols in the presence of a strong acid such as sulfuric acid. The reaction is typically carried out at elevated temperatures. [ 2 R-OH \xrightarrow{H_2SO_4} R-O-R + H_2O ]
Industrial Production Methods
Industrially, ethers are produced through the catalytic dehydration of alcohols or by the reaction of alcohols with alkenes in the presence of an acid catalyst. For example, diethyl ether is commonly produced by the acid-catalyzed dehydration of ethanol.
化学反应分析
Ethers are relatively inert and do not undergo many reactions. they can participate in the following types of reactions:
Cleavage by Strong Acids: Ethers can be cleaved by strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) to form alkyl halides and alcohols. [ R-O-R’ + HI \rightarrow R-I + R’-OH ]
Oxidation: Ethers can be oxidized to form peroxides, which are highly reactive and can be hazardous. [ R-O-R’ + O_2 \rightarrow R-O-O-R’ ]
科学研究应用
Ethers have a wide range of applications in scientific research, including:
Solvents: Ethers are commonly used as solvents in organic synthesis due to their ability to dissolve a wide range of organic compounds and their relatively low reactivity.
Extraction: Ethers are used in the extraction of organic compounds from aqueous solutions due to their immiscibility with water.
Anesthetics: Some ethers, such as diethyl ether, have been used as anesthetics in medical applications.
Fuel Additives: Ethers such as methyl tert-butyl ether (MTBE) are used as fuel additives to improve the octane rating of gasoline.
作用机制
The mechanism of action of ethers depends on their specific application. As solvents, ethers interact with solute molecules through van der Waals forces and dipole-dipole interactions. In their role as anesthetics, ethers act on the central nervous system by disrupting the function of neuronal membranes, leading to a loss of consciousness.
相似化合物的比较
Ethers can be compared with other similar compounds such as alcohols and esters:
Alcohols: Alcohols contain a hydroxyl group (-OH) attached to an alkyl or aryl group. Unlike ethers, alcohols can form hydrogen bonds, leading to higher boiling points and solubility in water.
Esters: Esters contain a carbonyl group (C=O) adjacent to an ether linkage (R-O-R’). Esters are more reactive than ethers and are commonly used as flavoring agents and in the production of polymers.
Similar compounds include:
- Alcohols (R-OH)
- Esters (R-COO-R’)
- Ketones (R-CO-R’)
Ethers are unique in their relatively low reactivity and their ability to act as solvents for a wide range of organic compounds.
属性
分子式 |
C34H37N3O3S |
|---|---|
分子量 |
567.7 g/mol |
IUPAC 名称 |
N-[(1S)-2-cyano-1-(4-ethylsulfonylphenyl)ethyl]-4-[3,5-dicyclopropyl-N-(cyclopropylmethyl)anilino]benzamide |
InChI |
InChI=1S/C34H37N3O3S/c1-2-41(39,40)32-15-11-26(12-16-32)33(17-18-35)36-34(38)27-9-13-30(14-10-27)37(22-23-3-4-23)31-20-28(24-5-6-24)19-29(21-31)25-7-8-25/h9-16,19-21,23-25,33H,2-8,17,22H2,1H3,(H,36,38)/t33-/m0/s1 |
InChI 键 |
USBZHIHCYYIWNH-XIFFEERXSA-N |
手性 SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)[C@H](CC#N)NC(=O)C2=CC=C(C=C2)N(CC3CC3)C4=CC(=CC(=C4)C5CC5)C6CC6 |
规范 SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(CC#N)NC(=O)C2=CC=C(C=C2)N(CC3CC3)C4=CC(=CC(=C4)C5CC5)C6CC6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3](/img/structure/B12425123.png)


![5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid](/img/structure/B12425146.png)






